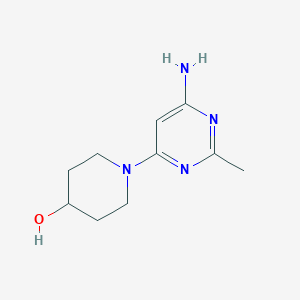

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVRHMVDNAQPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol generally involves the coupling of a substituted pyrimidine core, specifically 6-amino-2-methylpyrimidin-4-yl, with a piperidin-4-ol moiety. The key steps include:

- Preparation or procurement of the 6-amino-2-methylpyrimidine intermediate.

- Functionalization of the piperidine ring at the 4-position with a hydroxyl group.

- Formation of the C-N bond linking the pyrimidine ring to the piperidine nitrogen.

Preparation of the Pyrimidine Intermediate

The 6-amino-2-methylpyrimidin-4-yl fragment is typically prepared via known pyrimidine synthesis routes, involving:

- Cyclization of appropriate amidines and β-dicarbonyl compounds.

- Introduction of the amino group at the 6-position through substitution or amination reactions.

- Methylation at the 2-position using methylating agents under controlled conditions.

These steps are well-documented in patent EP1437348A1, which describes processes for 6-methyl-2,4-diamino-pyrimidine derivatives, including their preparation in physiologically acceptable media.

Functionalization of Piperidin-4-ol

Piperidin-4-ol can be synthesized or sourced commercially. The key synthetic challenge is to maintain the hydroxyl group at the 4-position while enabling substitution at the nitrogen atom. Methods include:

- Selective hydroxylation of piperidine derivatives.

- Protection/deprotection strategies to preserve the hydroxyl functionality during coupling reactions.

Coupling of Pyrimidine and Piperidin-4-ol

The critical step is the formation of the bond between the pyrimidine moiety and the piperidine nitrogen. Common approaches include:

- Nucleophilic substitution where the piperidin-4-ol nitrogen attacks an activated pyrimidine derivative, such as a halogenated or sulfonated pyrimidine.

- Use of coupling agents or catalysts to facilitate the bond formation under mild conditions to preserve sensitive functional groups.

Catalysts and Reaction Conditions

While specific details for this exact compound are scarce, analogous processes for related piperidine-pyrimidine compounds suggest:

- Use of palladium or platinum catalysts in hydrogenation or transfer hydrogenation steps for substituent modifications on the piperidine ring.

- Transfer hydrogenation conditions may involve formaldehyde, water, acid (e.g., formic acid), and heating to moderate temperatures (60–95°C) to achieve selective N-alkylation or reduction without degrading the hydroxyl group.

Representative Preparation Method (Inferred from Related Patents)

Research Findings and Optimization

- The use of transfer hydrogenation with palladium on charcoal catalysts has been shown to be advantageous in related piperidine derivatives for selective N-alkylation or reduction, avoiding harsh conditions and preserving sensitive groups.

- Lower reaction temperatures (60–70°C) help avoid discoloration and degradation of intermediates, improving purity and yield.

- Grignard reagents and Turbo Grignard reagents have been used in related syntheses to form carbon-nitrogen bonds at ambient temperature, circumventing the need for cryogenic conditions.

- Adjusting the pKa of the piperidine nitrogen through substitution affects reaction efficiency and product stability, as seen in related medicinal chemistry optimizations.

Data Table: Summary of Reaction Conditions from Related Piperidine-Pyrimidine Syntheses

Chemical Reactions Analysis

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under suitable conditions.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Studies on related heterocyclic amines have shown that they can induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerases, which are crucial for DNA replication .

- Antimicrobial Properties : The hydroxyl group in the structure may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic processes, making it a candidate for developing new antimicrobial agents .

Pharmacology

The pharmacological properties of this compound are under investigation for:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

- Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, there is potential for exploring its effects on neurotransmitter systems, particularly in relation to mood disorders and cognitive function .

Toxicology

Understanding the toxicological profile of this compound is critical:

- Carcinogenicity Studies : As part of a broader investigation into heterocyclic amines, studies have focused on their mutagenic potential. The compound's structure suggests it could form DNA adducts, leading to mutations and potentially contributing to carcinogenesis .

- Bioavailability and Metabolism : Research into how this compound is metabolized in vivo can provide insights into its safety and efficacy as a therapeutic agent. Studies have indicated that similar compounds can undergo significant metabolic activation, leading to the formation of reactive intermediates .

Case Study 1: Anticancer Drug Development

In a study investigating novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated promising activity against breast cancer cells, suggesting further development could yield effective treatments .

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, supporting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition disrupts the microtubule network within cells, leading to antiproliferative effects.

Comparison with Similar Compounds

Piperidine Hydroxyl Position and Selectivity

- RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Structure: Features a 4-hydroxypiperidine linked to an octylphenethyl group. Activity: Demonstrates 15-fold selectivity for SK1 over SK2, attributed to the 4-hydroxyl group’s spatial orientation and hydrogen-bonding capacity . Comparison: The target compound’s 4-hydroxyl group may similarly enhance selectivity in kinase or receptor binding, though substituents on the pyrimidine (e.g., amino, methyl) likely modulate interactions.

RB-019 (1-(4-octylphenethyl)piperidin-3-ol)

Pyrimidine Substituents and Brain Penetrance

- Z3777013540 (1-(5-(6-fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Structure: Contains a fluorinated indole-pyrimidine core. Activity: Evaluated as a tauopathy PET tracer with high CNS MPO (Central Nervous System Multiparameter Optimization) and BBB (Blood-Brain Barrier) scores, indicating favorable brain penetrance. The indole substituent enhances lipophilicity and target engagement .

Receptor Antagonism and Binding Affinity

- 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Structure: Features a quinolinyl group and naphthalene-oxypropyl chain on piperidine. Activity: Potent 5-HT1F antagonist (Ki = 11 nM) with minimal off-target effects at 5-HT1A. The bulky substituents confer receptor specificity .

Amino Group Variations

- 1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol Structure: Substitutes the 6-amino group with a cyclopropylamino moiety. Impact: The cyclopropyl group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s primary amino group .

Pharmacokinetic and Physicochemical Properties

*Predicted values using computational tools (e.g., SwissADME).

Key Research Findings

Hydroxyl Position : Piperidin-4-ol derivatives generally exhibit higher target selectivity than 3-ol analogs due to optimized hydrogen-bonding networks .

Pyrimidine Flexibility: Amino and methyl groups on pyrimidine improve solubility and metabolic stability compared to bulkier substituents (e.g., indole, quinolinyl) .

Receptor Specificity: Bulky piperidine substituents (e.g., quinolinyl) enhance receptor binding but may compromise oral bioavailability .

Biological Activity

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a pyrimidine ring substituted with an amino group and a piperidine ring with a hydroxyl group. Its chemical formula is with the following identifiers:

- IUPAC Name: this compound

- CAS Number: 1501558-21-9

- InChI Key: FTVRHMVDNAQPST-UHFFFAOYSA-N

This compound has demonstrated significant biological activities primarily through its interaction with various molecular targets:

- Inhibition of Tubulin Polymerization: The compound inhibits tubulin polymerization, a crucial process for cell division and proliferation, making it a candidate for antiproliferative therapies.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of tumor cells by disrupting microtubule dynamics.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 10.0 | Disruption of microtubule dynamics |

| MCF7 (Breast) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it has activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (mg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 0.025 | Bacterial |

| Escherichia coli | 0.019 | Bacterial |

| Candida albicans | 0.039 | Fungal |

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective inhibition against cancer cell lines, indicating potential for development as anticancer agents .

- Antimicrobial Efficacy: Research published in Molecules highlighted the compound's effectiveness against common pathogens, suggesting that modifications to its structure could enhance its antimicrobial properties .

- Kinase Inhibition: Another study focused on the compound's role as a kinase inhibitor, showing promising results in inhibiting specific kinases involved in cancer progression .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol?

Methodological Answer:

The synthesis of amino-substituted pyrimidine-piperidine hybrids typically involves multi-step protection/deprotection protocols. For example:

- Step 1: Start with a pyrimidine precursor (e.g., 6-chloro-2-methylpyrimidin-4-amine) and introduce protective groups (e.g., Boc or Fmoc) to the amino group to prevent side reactions .

- Step 2: Use nucleophilic substitution to attach the piperidin-4-ol moiety under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Deprotect the amino group using acidic (e.g., TFA) or reductive conditions (e.g., Pd/C with H₂), followed by purification via silica chromatography or recrystallization.

Reference analogous procedures in pyridine derivatives for optimization .

Basic: How can NMR and X-ray crystallography be applied to characterize this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify characteristic peaks for the piperidine ring (δ 1.5–3.5 ppm for axial/equatorial protons) and pyrimidine protons (δ 6.5–8.5 ppm). The hydroxyl group (piperidin-4-ol) may appear as a broad singlet (~δ 1.8–2.5 ppm) .

- ¹³C NMR: Confirm the presence of the pyrimidine carbons (δ 150–160 ppm) and piperidine carbons (δ 20–60 ppm).

- X-ray Crystallography:

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing.

- Eye Exposure: Flush with saline solution for 10 minutes; consult an ophthalmologist .

- Storage: Keep in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent degradation.

Advanced: How can researchers investigate this compound’s interaction with serotonin receptors?

Methodological Answer:

- Radioligand Binding Assays:

- Functional Assays:

- Selectivity Screening: Profile against a panel of GPCRs (e.g., 5-HT2B, dopamine D2) to confirm specificity .

Advanced: How can structural insights from crystallography guide drug design?

Methodological Answer:

- Hydrogen-Bond Analysis: Identify key interactions between the pyrimidine amino group and target residues (e.g., Asp/Glu in binding pockets).

- Torsional Angle Optimization: Use SHELXL-refined structures to adjust substituents (e.g., methyl groups) for enhanced steric complementarity .

- Solvent Mapping: Analyze crystal structures to locate water molecules mediating protein-ligand interactions, guiding solubility improvements .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling:

- Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (IV vs. IP administration) .

- Use LC-MS/MS to quantify compound levels in target tissues.

- Mechanistic Studies:

- Compare acute vs. chronic dosing effects (e.g., beta-cell survival vs. insulin secretion in glucose tolerance tests) .

- Validate target engagement via ex vivo receptor occupancy assays.

- Formulation Adjustments: Optimize solubility (e.g., PEG-based vehicles) or permeability (prodrug strategies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.